molecular formula C12H13N3O2 B1418243 4-[(1E)-(methoxyimino)methyl]-1-methyl-3-phenyl-1H-pyrazol-5-ol CAS No. 321533-56-6

4-[(1E)-(methoxyimino)methyl]-1-methyl-3-phenyl-1H-pyrazol-5-ol

Cat. No. B1418243
CAS RN: 321533-56-6
M. Wt: 231.25 g/mol
InChI Key: YWXGPERQDYAMSC-MDWZMJQESA-N
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Description

4-[(1E)-(methoxyimino)methyl]-1-methyl-3-phenyl-1H-pyrazol-5-ol, commonly referred to as MMP, is an organic compound with a wide range of applications in the scientific and medical fields. MMP is a derivative of pyrazolone, which is known for its antimicrobial, anti-inflammatory, and antioxidant properties. Its unique structure, consisting of a nitrogen atom connected to a methyl group and phenyl ring, allows it to interact with many biological molecules and systems. As a result, MMP has been studied extensively for its potential applications in various areas.

Scientific Research Applications

  • Synthesis and Fungicidal Activity : A study by Liu et al. (2014) synthesized novel methyl(Z)-2-(4-{[(1-aryl-1H-pyrazol-3-yl)oxy]methyl}phenyl) 2-(methoxyimino)acetate compounds, which exhibited moderate fungicidal activity against Rhizoctonia solani. This suggests potential applications in agricultural fungicides (Liu, Li, Chen, Xiong, Yu, Jing, Zheng, Du, & Jiang, 2014).

  • Corrosion Inhibition : Singh et al. (2020) explored the green synthesis of pyrazol derivatives, including 4,4’-((4-methoxyphenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol), for N80 steel corrosion mitigation in the petroleum industry. The study found these compounds to be effective corrosion inhibitors in acidic environments (Singh, Ansari, Quraishi, & Kaya, 2020).

  • Antibacterial Activity : Rai et al. (2009) synthesized novel 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles and found that these compounds exhibited significant antibacterial activity against various strains including Bacillus subtilis and Escherichia coli (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).

  • Synthesis and Characterization : Shabalala et al. (2020) reported an efficient one-pot method for synthesizing bis-3-methyl-1-phenyl-1H-pyrazol-5-ol derivatives under ultrasound irradiation, highlighting the potential for efficient and green synthesis methods in producing these compounds (Shabalala, Kerru, Maddila, Zyl, & Jonnalagadda, 2020).

Mechanism of Action

properties

IUPAC Name

4-[(E)-methoxyiminomethyl]-2-methyl-5-phenyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-15-12(16)10(8-13-17-2)11(14-15)9-6-4-3-5-7-9/h3-8,14H,1-2H3/b13-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXGPERQDYAMSC-MDWZMJQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(N1)C2=CC=CC=C2)C=NOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)C(=C(N1)C2=CC=CC=C2)/C=N/OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1E)-(methoxyimino)methyl]-1-methyl-3-phenyl-1H-pyrazol-5-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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